molecular formula C7H4BrClN4 B2816012 5-(3-bromo-4-chlorophenyl)-1H-tetrazole CAS No. 1432023-53-4

5-(3-bromo-4-chlorophenyl)-1H-tetrazole

Cat. No.: B2816012
CAS No.: 1432023-53-4
M. Wt: 259.49
InChI Key: QLGGHQDDBCDJDG-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 3-bromo-4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole typically involves the reaction of 3-bromo-4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming various heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Cycloaddition: Reagents such as azides or nitriles under thermal or catalytic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted tetrazoles.

    Oxidation Products: Oxidized derivatives of the tetrazole ring.

    Cycloaddition Products: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry: 5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

  • 3-Bromo-4-chlorophenylboronic acid
  • 3-Bromo-4-chlorophenol
  • Benzoxazole derivatives

Comparison: 5-(3-Bromo-4-chlorophenyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-bromo-4-chlorophenylboronic acid and 3-bromo-4-chlorophenol, the tetrazole ring offers additional sites for chemical modification and potential biological activity. Benzoxazole derivatives, while also heterocyclic, differ in their core structure and resulting properties.

Properties

IUPAC Name

5-(3-bromo-4-chlorophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGHQDDBCDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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